3H-Imidazo[4,5-c]pyridine
Overview
Description
3H-Imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety. This structural configuration is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered attention for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 3H-Imidazo[4,5-c]pyridine are diverse, reflecting the compound’s broad therapeutic potential. It has been found to interact with GABA A receptors, acting as a positive allosteric modulator . Additionally, it has been reported to inhibit enzymes such as CDK2 , and it has been used in the preparation of Xa factor inhibitors .
Mode of Action
This compound interacts with its targets in various ways. As a GABA A receptor positive allosteric modulator, it enhances the effect of GABA, a neurotransmitter, leading to increased inhibitory effects in the nervous system . When acting as a CDK2 inhibitor, it prevents the activity of CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
The compound influences many cellular pathways. For instance, it can affect the GABAergic system, influencing neuronal excitability . It also impacts cell cycle regulation through its inhibition of CDK2 . Furthermore, it has been reported to activate the NF-kappaB pathway through the process of phosphorylation .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For example, its modulation of GABA A receptors can lead to changes in neuronal excitability, potentially impacting conditions like anxiety and epilepsy . Its inhibition of CDK2 can affect cell cycle progression, which may have implications for cancer treatment .
Biochemical Analysis
Biochemical Properties
1H-Imidazo[4,5-c]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of matrix metalloproteinase-2, an enzyme that plays a role in the degradation of the extracellular matrix . This inhibition is significant in the context of cancer treatment, as it can prevent tumor metastasis. Additionally, 1H-Imidazo[4,5-c]pyridine has been shown to interact with RNA-dependent RNA polymerase, which is essential for the replication of certain viruses . By inhibiting this enzyme, the compound exhibits antiviral properties. Furthermore, 1H-Imidazo[4,5-c]pyridine interacts with hepatocyte growth factor receptor (c-MET) and serine/threonine-protein kinase, influencing cell signaling pathways and cellular metabolism .
Cellular Effects
The effects of 1H-Imidazo[4,5-c]pyridine on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It achieves this by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival . Additionally, 1H-Imidazo[4,5-c]pyridine affects gene expression by altering the activity of transcription factors involved in cell cycle regulation . In immune cells, the compound can modulate the production of cytokines, thereby influencing the immune response . Moreover, 1H-Imidazo[4,5-c]pyridine impacts cellular metabolism by inhibiting enzymes involved in carbohydrate metabolism, leading to altered energy production .
Molecular Mechanism
At the molecular level, 1H-Imidazo[4,5-c]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, the compound binds to the active site of matrix metalloproteinase-2, inhibiting its enzymatic activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, 1H-Imidazo[4,5-c]pyridine can inhibit the activity of RNA-dependent RNA polymerase by binding to its catalytic site, preventing the replication of viral RNA . The compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Imidazo[4,5-c]pyridine have been observed to change over time. The stability of the compound is a critical factor in its long-term efficacy. Studies have shown that 1H-Imidazo[4,5-c]pyridine is relatively stable under physiological conditions, with minimal degradation over extended periods . The compound’s effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 1H-Imidazo[4,5-c]pyridine can lead to immediate inhibition of target enzymes and rapid changes in cell signaling pathways . In contrast, long-term exposure may result in more sustained effects, including alterations in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its dosage regimen.
Dosage Effects in Animal Models
The effects of 1H-Imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and reduction of viral replication . As the dosage increases, the risk of adverse effects also rises. High doses of 1H-Imidazo[4,5-c]pyridine can lead to toxicity, manifesting as liver damage, gastrointestinal disturbances, and hematological abnormalities . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have identified a threshold dose below which the compound is safe and effective, providing a basis for further clinical development .
Metabolic Pathways
1H-Imidazo[4,5-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion via the kidneys . Additionally, 1H-Imidazo[4,5-c]pyridine can affect metabolic flux by inhibiting key enzymes involved in carbohydrate and lipid metabolism . This inhibition can lead to altered levels of metabolites, impacting cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1H-Imidazo[4,5-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 1H-Imidazo[4,5-c]pyridine can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy . Understanding the transport and distribution of 1H-Imidazo[4,5-c]pyridine is essential for optimizing its delivery and maximizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1H-Imidazo[4,5-c]pyridine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 1H-Imidazo[4,5-c]pyridine can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . This localization is essential for the compound’s ability to modulate gene expression and influence cellular processes . Understanding the subcellular localization of 1H-Imidazo[4,5-c]pyridine provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Imidazo[4,5-c]pyridine can be synthesized through various methods. One common approach involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating. This method is efficient and yields the desired product in moderate to good quantities . Another method involves the use of N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave-assisted techniques are common to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
3H-Imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison: 3H-Imidazo[4,5-c]pyridine is unique due to its specific structural configuration, which imparts distinct biological activities compared to its isomers. For example, while imidazo[4,5-b]pyridine also exhibits biological activity, the specific positioning of the nitrogen atoms in this compound allows for unique interactions with molecular targets .
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOOKRVGOBKDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181667 | |
Record name | 3,5-Diazaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-97-9 | |
Record name | 3,5-Diazaindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo[4,5-c]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diazaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Azabenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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